molecular formula C16H15NO4 B6404730 3-(3-Acetylaminophenyl)-5-methoxybenzoic acid CAS No. 1261894-66-9

3-(3-Acetylaminophenyl)-5-methoxybenzoic acid

Cat. No.: B6404730
CAS No.: 1261894-66-9
M. Wt: 285.29 g/mol
InChI Key: IGWBEOJTJTWADW-UHFFFAOYSA-N
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Description

3-(3-Acetylaminophenyl)-5-methoxybenzoic acid is an organic compound that features both an acetylamino group and a methoxy group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Acetylaminophenyl)-5-methoxybenzoic acid typically involves multi-step organic reactions. One common method starts with the nitration of 3-methoxybenzoic acid to introduce a nitro group. This is followed by reduction to convert the nitro group to an amino group. The amino group is then acetylated using acetic anhydride to form the acetylamino derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(3-Acetylaminophenyl)-5-methoxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.

    Reduction: The acetylamino group can be reduced to an amino group using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: 3-(3-Acetylaminophenyl)-5-hydroxybenzoic acid.

    Reduction: 3-(3-Aminophenyl)-5-methoxybenzoic acid.

    Substitution: Various halogenated derivatives depending on the halogen used.

Scientific Research Applications

3-(3-Acetylaminophenyl)-5-methoxybenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(3-Acetylaminophenyl)-5-methoxybenzoic acid involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with biological macromolecules, while the methoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(3-Aminophenyl)-5-methoxybenzoic acid: Lacks the acetyl group, which may affect its biological activity.

    3-(3-Acetylaminophenyl)-4-methoxybenzoic acid: The position of the methoxy group is different, which can influence its reactivity and interactions.

    3-(3-Acetylaminophenyl)-5-hydroxybenzoic acid: The methoxy group is replaced by a hydroxyl group, altering its chemical properties.

Uniqueness

3-(3-Acetylaminophenyl)-5-methoxybenzoic acid is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Its combination of an acetylamino group and a methoxy group on a benzoic acid core makes it a versatile compound for various applications.

Properties

IUPAC Name

3-(3-acetamidophenyl)-5-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO4/c1-10(18)17-14-5-3-4-11(7-14)12-6-13(16(19)20)9-15(8-12)21-2/h3-9H,1-2H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGWBEOJTJTWADW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)C2=CC(=CC(=C2)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60690623
Record name 3'-Acetamido-5-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60690623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261894-66-9
Record name 3'-Acetamido-5-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60690623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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